2-(Methylthio)phenethyl alcohol
Description
2-(Methylthio)phenethyl alcohol (IUPAC name: 2-(methylsulfanyl)phenethyl alcohol) is a sulfur-containing derivative of phenethyl alcohol (benzene ring with a two-carbon chain terminating in a hydroxyl group). While direct references to this exact compound are absent in the provided evidence, its structure can be inferred as phenethyl alcohol with a methylthio (-S-CH₃) substituent at the ortho position on the benzene ring or the ethyl chain. Phenethyl alcohol itself is a well-characterized compound with applications in fragrances, flavors, and microbial volatile organic compound (VOC) research . The addition of a methylthio group likely alters its physicochemical properties, such as polarity, volatility, and biological activity, compared to unsubstituted phenethyl alcohol.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYUPNRWLXJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)phenethyl alcohol typically involves the reaction of phenethyl alcohol with a methylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where phenethyl alcohol reacts with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize the reaction conditions. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, methylthiol, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(Methylthio)phenethyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Phenethyl Alcohol (CAS 60-12-8)
- Structure : Benzene-CH₂-CH₂-OH.
- Molecular Formula : C₈H₁₀O.
- Key Properties : Floral odor, boiling point ~219°C, water-soluble.
- Applications : Widely used in perfumery and food flavoring (GRAS status) . Detected as a microbial VOC in bacterial studies via GC/MS and ion mobility spectrometry (IMS) .
- Contrast with 2-(Methylthio)phenethyl Alcohol : The absence of sulfur reduces its metabolic role in sulfur salvage pathways, unlike sulfur-containing analogs .
2-(Methylthio)ethanol (CAS 15554-63-5)
2-(Trifluoromethyl)phenethyl Alcohol (CAS N/A)
- Structure : Benzene-CH₂-CH₂-OH with a -CF₃ substituent.
- Molecular Formula : C₉H₉F₃O.
- Key Properties : Enhanced metabolic stability due to the electron-withdrawing CF₃ group; used in fluorinated drug analogs .
- Contrast : The trifluoromethyl group increases lipophilicity compared to methylthio substituents, influencing pharmacokinetics .
β-Methylphenethyl Alcohol (CAS 1123-85-9)
2-Hydroxyphenethyl Alcohol (CAS 7768-28-7)
- Structure : Benzene-CH₂-CH₂-OH with an additional -OH substituent.
- Molecular Formula : C₈H₁₀O₂.
- Key Properties : Increased polarity and hydrogen-bonding capacity compared to phenethyl alcohol .
- Contrast : The hydroxyl group enhances solubility in polar solvents but reduces volatility .
Data Tables
Table 1: Structural and Functional Comparison of Phenethyl Alcohol Derivatives
Research Findings and Implications
- Volatility and Detection: Sulfur-containing analogs like 2-(methylthio)ethanol exhibit distinct IMS drift times and GC/MS retention indices due to sulfur's electronegativity, aiding in microbial VOC profiling . Phenethyl alcohol derivatives with bulkier substituents (e.g., -CF₃) require advanced chromatographic separation .
- Biological Activity: The methylthio group in 2-(methylthio)ethanol facilitates sulfur atom recycling in bacteria, a role absent in non-sulfur phenethyl alcohols .
- Pharmacological Potential: Fluorinated derivatives like 2-(trifluoromethyl)phenethyl alcohol demonstrate improved drug-like properties, suggesting that this compound could similarly modulate pharmacokinetics if synthesized .
Biological Activity
Overview
2-(Methylthio)phenethyl alcohol is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound, characterized by a phenethyl alcohol moiety with a methylthio substituent, serves as a significant building block in organic synthesis and has been explored for various applications in chemistry, biology, and medicine.
This compound can be synthesized through nucleophilic substitution reactions involving phenethyl alcohol and methylthiol, typically in the presence of a base like sodium hydroxide. The compound exhibits various chemical reactivity patterns, including oxidation to form aldehydes or ketones and reduction to simpler alcohols or hydrocarbons.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes. Alcohols generally exhibit amphipathic properties, allowing them to disrupt lipid bilayers. This disruption can lead to increased membrane fluidity and altered membrane organization, which is critical for the bacteriostatic and bactericidal effects observed in various studies .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has been shown to affect the structure of biomembranes significantly, correlating with its bacteriostatic activity. The compound's ability to partition into bacterial membranes disrupts lipid acyl-chain order, which may impair essential functions such as DNA, RNA, and protein synthesis in bacteria .
Table 1: Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Bacteriostatic effect | |
| Staphylococcus aureus | Inhibition of growth | |
| Fungi | Varied effects depending on derivative |
Case Studies
- Bacteriostatic Activity : A study demonstrated that this compound significantly inhibited the growth of E. coli at specific concentrations. The mechanism involved disruption of the bacterial membrane integrity, leading to cell lysis .
- Wine Production : In winemaking contexts, strains of yeast engineered to overproduce phenylethanol derivatives (including this compound) contributed to distinct flavor profiles and antimicrobial properties in wines. This highlights its dual role in both enhancing sensory attributes and serving as a natural preservative .
Potential Therapeutic Applications
The compound is being explored for its potential therapeutic effects, particularly as a precursor in pharmaceutical synthesis. Its structural features allow for modifications that could enhance its biological activity or reduce toxicity, making it a candidate for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
